molecular formula C12H16ClNO2 B3752403 butyl (3-chloro-4-methylphenyl)carbamate

butyl (3-chloro-4-methylphenyl)carbamate

Cat. No.: B3752403
M. Wt: 241.71 g/mol
InChI Key: IZFNCIAPPGUYMN-UHFFFAOYSA-N
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Description

Butyl (3-chloro-4-methylphenyl)carbamate is an organic compound with the molecular formula C12H16ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a butyl group and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (3-chloro-4-methylphenyl)carbamate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

3-chloro-4-methylphenyl isocyanate+butanolbutyl (3-chloro-4-methylphenyl)carbamate\text{3-chloro-4-methylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 3-chloro-4-methylphenyl isocyanate+butanol→butyl (3-chloro-4-methylphenyl)carbamate

The reaction is usually performed in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate bond. The reaction temperature and time are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl (3-chloro-4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Substitution: The chlorine atom in the 3-chloro-4-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Hydrolysis: 3-chloro-4-methylphenylamine and butanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted carbamates with different functional groups replacing the chlorine atom.

Scientific Research Applications

Butyl (3-chloro-4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of butyl (3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl (3-chloro-4-methylphenyl)carbamate: C12H16ClNO2

    tert-Butyl (3-chloro-4-methylphenyl)carbamate: Similar structure with a tert-butyl group instead of a butyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

butyl N-(3-chloro-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-4-7-16-12(15)14-10-6-5-9(2)11(13)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFNCIAPPGUYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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